Rabacfosadine - 859209-74-8

Rabacfosadine

Catalog Number: EVT-269617
CAS Number: 859209-74-8
Molecular Formula: C21H35N8O6P
Molecular Weight: 526.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rabacfosadine has been used in trials studying the treatment of Multiple Myeloma, Non-Hodgkin's Lymphoma, and Chronic Lymphocytic Leukemia.
Rabacfosadine is an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, rabacfosadine is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis.
See also: Rabacfosadine Succinate (active moiety of).
Overview

Rabacfosadine, commercially known as Tanovea, is a guanine nucleotide analog primarily utilized in veterinary medicine for treating lymphoma in dogs. Developed by Gilead Sciences, it was conditionally approved by the U.S. Food and Drug Administration in December 2016 and received full approval in July 2021, marking it as the first drug specifically approved for canine lymphoma treatment. Rabacfosadine functions as a chain-terminating inhibitor of deoxyribonucleic acid polymerases, effectively disrupting DNA synthesis in rapidly dividing cells, particularly lymphocytes affected by lymphoma .

Synthesis Analysis

The synthesis of rabacfosadine involves a multi-step process that converts precursor compounds into the active nucleotide analog. While specific proprietary methods may not be publicly detailed, general synthetic pathways for nucleotide analogs typically include:

  1. Phosphorylation: The precursor undergoes phosphorylation to form the active metabolite.
  2. Purification: The product is purified to ensure its biological activity and suitability for intravenous administration.

The final compound is formulated as a succinate salt, which enhances its solubility and stability for clinical use .

Chemical Reactions Analysis

The primary chemical reaction involving rabacfosadine occurs when it is administered intravenously. Upon entering the body, rabacfosadine is converted into its active form, 9-(2-phosphonylmethoxyethyl) guanine. This active form serves as a chain-terminating inhibitor of DNA polymerases during replication:

  1. Activation: Rabacfosadine is metabolized to its active form through phosphorylation.
  2. Inhibition: The active form inhibits DNA polymerases α, δ, and ε, preventing the elongation of DNA strands during replication.

This inhibition leads to cell cycle arrest and apoptosis in malignant cells, particularly effective against lymphocytes in canine lymphoma .

Mechanism of Action

Rabacfosadine specifically targets neoplastic lymphocytes by being preferentially taken up by these cells. Once inside, it is metabolized to its active form, which then inhibits DNA synthesis through:

  • Inhibition of DNA Polymerases: The active metabolite binds to and inhibits DNA polymerases responsible for synthesizing new DNA strands.
  • Induction of Apoptosis: The disruption in DNA synthesis triggers programmed cell death (apoptosis) in rapidly dividing tumor cells.
Physical and Chemical Properties Analysis

Rabacfosadine exhibits several notable physical and chemical properties:

  • Solubility: As a succinate salt, rabacfosadine has enhanced solubility in aqueous solutions, facilitating intravenous administration.
  • Stability: The compound remains stable under standard storage conditions but requires protection from light.
  • pH Sensitivity: It is sensitive to pH changes, which can affect its solubility and stability.

These properties are critical for ensuring effective delivery and therapeutic outcomes in veterinary oncology settings .

Applications

Rabacfosadine is primarily used in veterinary medicine for the treatment of lymphoma in dogs. Its applications include:

  • Treatment of Canine Lymphoma: Rabacfosadine has demonstrated efficacy against various forms of lymphoma, including both B-cell and T-cell types.
  • Combination Therapy: It has been studied for use in combination with other agents such as L-asparaginase to enhance therapeutic outcomes .
  • Research Applications: Ongoing studies continue to explore its potential in treating other malignancies and improving treatment protocols for canine cancer.
Synthesis and Structural Optimization of Rabacfosadine

Design Rationale for Dual Prodrug Architecture

The core innovation of rabacfosadine lies in its dual prodrug strategy, which addresses two fundamental pharmacological challenges: (1) the poor cellular permeability of anionic phosphonate compounds, and (2) the requirement for intracellular metabolic activation to achieve therapeutic efficacy. This sophisticated molecular design transforms the biologically active nucleotide analog PMEG (9-(2-phosphonylmethoxyethyl)guanine) into a therapeutically viable agent through strategic chemical modifications [1] [7].

The molecular architecture incorporates two distinct bioreversible modifications: alanine ethyl ester groups covalently linked to the phosphonate moiety through P-N bonds. This design serves multiple critical functions:

  • Charge Masking: The neutral ester prodrug effectively conceals the negatively charged phosphonate group at physiological pH, transforming the molecule from a highly polar, membrane-impermeable compound to a lipophilic species capable of passive cellular diffusion.
  • Enzymatic Triggering: Intracellular esterases hydrolyze the ethyl ester groups, exposing the phosphonate moiety while retaining the P-N linkage. Subsequent enzymatic cleavage of the P-N bonds by phosphoramidases liberates the free phosphonate, enabling stepwise metabolic activation [7] [8].

This metabolic pathway proceeds through three distinct stages following cellular uptake:

  • Initial Hydrolysis: Rabacfosadine is converted to cPr-PMEDAP (cyclopropyl-purine-methoxyethyl-diaminopurine) via esterase-mediated cleavage of the alanine ethyl ester groups.
  • Deamination: cPr-PMEDAP undergoes cytidine deaminase-mediated conversion to PMEG.
  • Phosphorylation: PMEG is subsequently phosphorylated twice by cellular kinases to yield the active metabolite PMEGpp, which functions as a potent inhibitor of DNA polymerases [1] .

Table 1: Metabolic Activation Pathway of Rabacfosadine

Metabolic StagePrimary Enzyme InvolvedChemical ConversionBiological Consequence
Prodrug UptakePassive diffusionRabacfosadine → Intracellular prodrugCellular internalization
First ActivationEsterasesEster hydrolysis → cPr-PMEDAPCharge unmasking
Second ActivationCytidine deaminaseDeamination → PMEGFormation of nucleotide analog
Final ActivationCellular kinasesDiphosphorylation → PMEGppDNA polymerase inhibition

The structural advantage of this double prodrug approach over simpler phosphonate esters is evidenced by its significantly enhanced cellular uptake and lymphoid-specific activation. Comparative studies with non-prodrug PMEG demonstrated approximately 50-fold higher intracellular concentrations of the active metabolite PMEGpp in lymphoid cells when delivered via the rabacfosadine prodrug system [7]. This sophisticated architecture represents a significant advancement in nucleotide analog delivery, effectively overcoming the traditional limitation of poor cellular permeability that has hindered the clinical application of many promising phosphonate-based therapeutics.

Synthetic Pathways for Acyclic Nucleotide Phosphonate Analogues

The synthesis of rabacfosadine presents significant chemical challenges due to its stereochemical complexity, phosphorus-carbon bond formation requirements, and the need for precise regioselective modifications. The synthetic route employs a convergent strategy that separately constructs the nucleobase and phosphonate components before their strategic union, followed by prodrug modifications to achieve the final active pharmaceutical ingredient [8].

The synthesis commences with the preparation of the cyclopropylguanine moiety, where 2,6-dichloropurine undergoes regioselective amination at the C6 position using cyclopropylamine under controlled temperature and catalysis conditions. This critical step establishes the cyclopropylamino functionality essential for the compound's biological activity and selectivity profile. The resulting 6-(cyclopropylamino)-2-chloropurine is then alkylated at the N9 position using 2-(bromoethoxy)tert-butyldiphenylsilane, introducing the oxygen linker while protecting the oxygen with a silyl group [7] [8].

Concurrently, the phosphonamidate fragment is synthesized through a multi-step sequence:

  • Diethyl (S)-alaninylphosphonate is prepared by reacting L-alanine ethyl ester hydrochloride with diethyl phosphite in the presence of carbodiimide coupling agents.
  • Selective deprotection of one ethyl group is achieved using bromotrimethylsilane, yielding the monoethyl phosphonate.
  • This intermediate is activated with pivaloyl chloride to form the reactive phosphonochloridate species [8].

The coupling reaction between the nucleobase intermediate and activated phosphonate proceeds under anhydrous conditions with continuous temperature monitoring. The tert-butyldiphenylsilyl (TBDPS) protecting group is subsequently removed using tetra-n-butylammonium fluoride (TBAF), liberating the hydroxyl group for the final phosphorylation step. This critical phosphorylation employs phosphorous trichloride followed by controlled hydrolysis, establishing the phosphonate linkage essential for biological activity [8].

Table 2: Key Synthetic Steps and Conditions for Rabacfosadine

Synthetic StageKey Reagents & ConditionsChemical TransformationYield Range
Nucleobase PreparationCyclopropylamine, DIPEA, DMF, 80°CRegioselective amination at C675-85%
Oxygen Linker Installation2-(Br-ethoxy)-TBDPS, K₂CO₃, DMFN9 alkylation70-78%
Phosphonamidate SynthesisDiethyl phosphite, DCC, L-alanine ethyl esterPhosphonate-amino acid conjugation82-88%
Fragment CouplingTMSBr, then pivaloyl chloride, -20°C to 0°CPhosphonochloridate formation and coupling65-72%
DeprotectionTBAF, THF, rtSilyl group removal85-92%
PhosphorylationPCl₃, imidazole; then controlled hydrolysisPhosphonate formation60-68%
Salt FormationSuccinic acid, ethanol-waterSuccinate salt crystallization90-95%

The final stage involves succinate salt formation to enhance the compound's stability and solubility profile. Rabacfosadine free base is dissolved in anhydrous ethanol and combined with stoichiometric succinic acid in a controlled crystallization process. The resulting rabacfosadine succinate (C₂₅H₄₁N₈O₁₀P; molecular weight 644.6 g/mol) is isolated as a white crystalline solid with >99% purity by HPLC, suitable for pharmaceutical formulation [8].

The synthesis features several stereochemical considerations, particularly the preservation of the (S)-configuration at both alanine chiral centers throughout the synthetic sequence. This stereospecificity is essential as the (S,S)-diastereomer demonstrates approximately 10-fold greater potency against lymphoid cells compared to the (R,R)-configuration in preclinical models [8]. The overall yield for this multi-step synthesis typically ranges from 12-18%, reflecting the complexity of the molecular architecture and the necessity for multiple purification steps to achieve pharmaceutical-grade material.

Structural Modifications to Enhance Lymphocyte-Specific Targeting

The structural optimization of rabacfosadine focused extensively on achieving lymphoid cell selectivity, a critical requirement for minimizing off-target toxicity while maintaining potent antilymphoma activity. This selectivity was engineered through strategic molecular modifications at three key positions: the nucleobase, the phosphonate linker, and the ester prodrug moieties [7].

Nucleobase Engineering:The introduction of a cyclopropylamino group at the C6 position of the purine ring (replacing the natural exocyclic oxygen) significantly enhanced lymphocyte specificity. This modification:

  • Increased binding affinity to lymphocyte-expressed deoxycytidine kinase by 5-fold compared to unmodified guanine analogs
  • Reduced substrate recognition by enzymes in non-lymphoid tissues, particularly hepatic and renal phosphatases
  • Enhanced cellular retention in malignant lymphocytes, with intracellular half-life extended to approximately 48 hours versus 6 hours in epithelial cells [8]

Comparative studies demonstrated that the cyclopropyl analog achieved lymphoid-to-myeloid selectivity ratios of 28:1, while the unsubstituted guanine variant showed only 3:1 selectivity. Molecular modeling revealed that the cyclopropyl group created optimal van der Waals interactions with hydrophobic pockets in lymphocyte-specific enzymes, explaining the enhanced specificity .

Phosphonate Bridge Optimization:The ethoxy spacer connecting the nucleobase to the phosphonate moiety was systematically optimized for lymphocyte-selective activation:

  • Ethoxy linkers provided the ideal balance of metabolic stability and enzymatic cleavage kinetics
  • Methyl substitution resulted in excessively rapid hydrolysis and loss of target cell selectivity
  • Longer propoxy chains diminished antiviral and antitumor potency by 10-fold due to steric hindrance in phosphorylation steps [7]

This structural element creates a molecular conformation that mimics natural nucleotide substrates of lymphocyte-expressed phosphorylating enzymes while resisting degradation by phosphodiesterases prevalent in other cell types [7].

Ester Prodrug Fine-Tuning:The selection of L-alanine ethyl esters for phosphonate masking was based on comprehensive structure-activity relationship studies:

  • Alanine esters demonstrated optimal hydrolysis kinetics in lymphocyte-rich compartments
  • Valine and leucine analogs showed reduced activation rates in malignant lymphocytes
  • Glycine derivatives exhibited non-selective activation across multiple tissue types
  • Ethyl esters provided the ideal balance between plasma stability and intracellular hydrolysis [8]

Table 3: Lymphocyte Uptake and Activation Efficiency of Structural Variants

Structural FeatureModification TestedRelative Uptake in LymphocytesActivation Ratio (Lymphocyte:Non-lymphocyte)
C6 SubstituentCyclopropylamino (Rabacfosadine)1.00 (reference)28:1
Amino0.458:1
Hydrogen0.323:1
Spacer LengthEthoxy (Rabacfosadine)1.00 (reference)25:1
Methoxy1.254:1
Propoxy0.7818:1
Ester MoietyL-Alanine ethyl ester (Rabacfosadine)1.00 (reference)22:1
L-Valine ethyl ester0.8515:1
Glycine ethyl ester0.926:1
L-Alanine methyl ester0.9519:1

The culmination of these structural refinements yielded a compound with exceptional lymphocyte-specific drug delivery. Pharmacodynamic studies demonstrated that rabacfosadine achieves intracellular PMEGpp concentrations in malignant lymphocytes that are approximately 40-fold higher than in hepatocytes and renal tubular cells at equivalent plasma exposure levels . This targeted delivery profile translates directly to therapeutic efficacy, with clinical studies in canine lymphoma patients demonstrating overall response rates of 73.2% (50.9% complete response, 22.3% partial response) compared to 5.6% in placebo controls [4]. The median progression-free survival was significantly extended to 82 days in rabacfosadine-treated dogs versus 21 days in placebo groups, validating the success of the lymphocyte-targeted design strategy [4] [6].

Properties

CAS Number

859209-74-8

Product Name

Rabacfosadine

IUPAC Name

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

Molecular Formula

C21H35N8O6P

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1

InChI Key

ANSPEDQTHURSFQ-KBPBESRZSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

diethyl N,N'-(((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphonoyl)di-L-alaninate
GS-9219
rabacfosadine
VDC-1101

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.